1-(3-Aminobenzoyl)piperidin-3-ol
Overview
Description
“1-(3-Aminobenzoyl)piperidin-3-ol” is a chemical compound with the CAS Number: 1155931-03-5 . It has a molecular weight of 220.27 . The compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The molecular formula of “this compound” is C12H16N2O2 . The InChI code for this compound is 1S/C12H16N2O2/c13-10-4-1-3-9(7-10)12(16)14-6-2-5-11(15)8-14/h1,3-4,7,11,15H,2,5-6,8,13H2 .Physical and Chemical Properties Analysis
The compound is a powder and is stored at room temperature . The molecular weight is 220.27 .Scientific Research Applications
Synthesis and Medicinal Chemistry
Synthesis of Novel Central Nervous System Agents : 1-(3-Aminobenzoyl)piperidin-3-ol derivatives have been explored in the synthesis of spiro[isobenzofuran-1(3H),4'-piperidines], which are potential central nervous system agents. This synthesis was inspired by the structural similarities to certain antidepressants, leading to the discovery of compounds with marked inhibition of tetrabenazine-induced ptosis, suggesting potential therapeutic applications (Bauer et al., 1976).
Development of Fluorescence Probes : A study synthesized a reversible fluorescent probe incorporating 4-amino-2,2,6,6-tetramethyl-piperidin-1-ol for cyclic detection of ClO(-)/AA redox cycles in living cells. This demonstrates the application in bioimaging and monitoring cellular processes (Wang, Ni, & Shao, 2016).
Creation of Novel Anilidopiperidines : Research on the nucleophilic ring opening of 1-aralkyl-3,4-epoxypiperidines with amines led to the synthesis of 3-amino-piperidin-4-ols and anilidopiperidines, highlighting the compound's role in creating novel chemical entities with potential pharmacological applications (Scheunemann, Hennig, Funke, & Steinbach, 2011).
Biological and Pharmaceutical Research
Development of Antihistaminic Compounds : A series of N-(4-piperidinyl)-1H-benzimidazol-2-amines, derived from similar compounds, were synthesized and evaluated for their antihistaminic activity. These compounds demonstrated potent antihistamine properties, indicating the potential for developing new antihistamine drugs (Janssens, Torremans, Janssen, Stokbroekx, Luyckx, & Janssen, 1985).
GABAA Receptor Agonists Synthesis : A study focused on synthesizing 5-(4-piperidyl)isoxazol-3-ol (4-PIOL) derivatives to investigate GABAA receptor ligands. This research contributes to the understanding of GABA mimetic drugs and their potential therapeutic applications (Frølund, Kristiansen, Brehm, Hansen, Krogsgaard‐Larsen, & Falch, 1995).
Exploration in Anticonvulsant Drug Development : Aminoalkanol derivatives, including 1-(phenoxyethyl)piperidin-4-ol derivatives, have been studied for their potential as anticonvulsant drugs. These studies contribute to the understanding of the molecule's role in developing new therapeutic agents (Żesławska, Kalinowska‐Tłuścik, Nitek, Marona, & Waszkielewicz, 2020).
Safety and Hazards
The compound has several hazard statements including H302, H315, H319, H335, which indicate that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray and washing hands thoroughly after handling .
Properties
IUPAC Name |
(3-aminophenyl)-(3-hydroxypiperidin-1-yl)methanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O2/c13-10-4-1-3-9(7-10)12(16)14-6-2-5-11(15)8-14/h1,3-4,7,11,15H,2,5-6,8,13H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KIBBXKUIUYVGMV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)C2=CC(=CC=C2)N)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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